molecular formula C10H12N2O B1377667 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 933698-79-4

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1377667
CAS No.: 933698-79-4
M. Wt: 176.21 g/mol
InChI Key: ZJMZHOMUFKQBLT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound that features a quinoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of homophthalic anhydride with acyclic imines, which yields diastereomeric 1-oxo-2,3-disubstituted tetrahydroisoquinolin-4-carboxylic acids. These acids can then be transformed into the desired 4-(aminomethyl) derivatives through further functionalization steps .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions followed by purification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-Aminoquinolines
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific quinoline core structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it offers a versatile scaffold for the development of new pharmacologically active molecules and materials .

Properties

IUPAC Name

4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMZHOMUFKQBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933698-79-4
Record name 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 3
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 4
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 5
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 6
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one

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